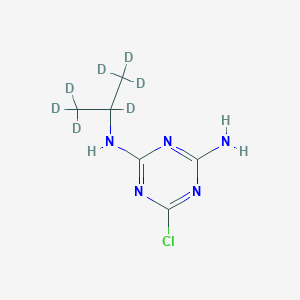
2,4-Disulfobenzaldehyde-2',4'-dinitrophenylhydrazone Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt is a chemical compound with the molecular formula C13H8N4Na2O10S2 and a molecular weight of 490.33 g/mol . This compound is used in various scientific research applications, particularly in the synthesis of disulfonated tetrazolium salts and assays for lactate dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt typically involves the reaction of 2,4-disulfobenzaldehyde with 2’,4’-dinitrophenylhydrazine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as crystallization or chromatography to ensure it meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted benzaldehyde derivatives .
Scientific Research Applications
2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Disulfobenzaldehyde-4’-nitrophenylhydrazine Disodium Salt
- 4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt
Uniqueness
2,4-Disulfobenzaldehyde-2’,4’-dinitrophenylhydrazone Disodium Salt is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in enzyme assays and industrial processes make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
disodium;4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O10S2.2Na/c18-16(19)9-2-4-11(12(5-9)17(20)21)15-14-7-8-1-3-10(28(22,23)24)6-13(8)29(25,26)27;;/h1-7,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b14-7+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBGXZPLBAHPIL-MOEKMLTRSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4Na2O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/new.no-structure.jpg)


![(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140478.png)
![1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine](/img/structure/B1140480.png)


![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)
